6-Bromobenzofuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

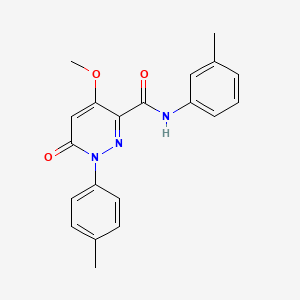

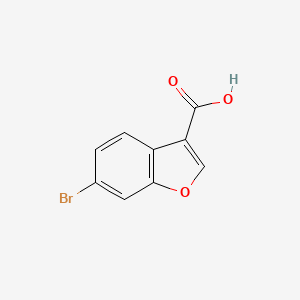

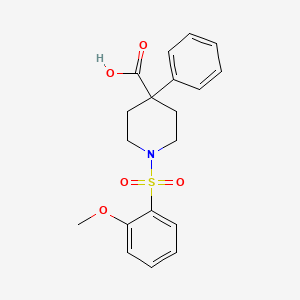

6-Bromobenzofuran-3-carboxylic acid is an organic compound with the molecular formula C9H5BrO3 . It is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached .

Synthesis Analysis

Methods for the synthesis of benzofuran-3-carboxylate esters have been described in recent literature . These methods involve heterocyclization leading to derivatives of benzofuran-3-carboxylic esters . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods useful for the preparation of benzofuran-3-carboxylate esters .Molecular Structure Analysis

The molecular structure of 6-Bromobenzofuran-3-carboxylic acid consists of a benzofuran ring with a bromine atom at the 6th position and a carboxylic acid group . The molecular weight of this compound is 241.04 .Chemical Reactions Analysis

Benzofuran compounds, including 6-Bromobenzofuran-3-carboxylic acid, can undergo various chemical reactions. For instance, they can be produced from the catalytic oxidation of carbohydrates or carbohydrate-derived molecules . They can also undergo deoxygenative borylation reactions .Physical And Chemical Properties Analysis

6-Bromobenzofuran-3-carboxylic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved papers.Applications De Recherche Scientifique

Antitumor Activity

Benzofuran derivatives, including 6-Bromobenzofuran-3-carboxylic acid , have been studied for their potential antitumor properties. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis. They are being researched for use in various types of cancers, including breast, lung, and colorectal cancers .

Antibacterial Applications

The antibacterial activity of benzofuran compounds is another area of interest. These molecules have shown effectiveness against a range of bacterial strains, making them candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antioxidant Properties

Benzofuran derivatives are known to possess antioxidant properties, which are crucial in protecting cells from oxidative stress. This application is significant in the prevention of diseases related to oxidative damage, such as neurodegenerative disorders .

Antiviral Uses

Research has indicated that benzofuran compounds can exhibit antiviral activities. They have been tested against various viruses, including the hepatitis C virus, and show promise as potential antiviral drugs .

Drug Synthesis and Design

The structural complexity of benzofuran derivatives makes them suitable as scaffolds in drug design6-Bromobenzofuran-3-carboxylic acid can be used as a building block in the synthesis of more complex molecules that may serve as lead compounds in drug discovery .

Natural Product Synthesis

Benzofuran derivatives are found in natural products, and 6-Bromobenzofuran-3-carboxylic acid can be used in the synthesis of these compounds. This is particularly relevant for the production of natural product-based pharmaceuticals .

Mécanisme D'action

Target of Action

6-Bromobenzofuran-3-carboxylic acid, like other benzofuran compounds, has been shown to have strong biological activities . . These activities suggest that the compound interacts with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that modulates their function . This interaction can lead to changes in cellular processes, such as inhibition of cell growth in the case of anti-tumor activity, or disruption of viral replication in the case of anti-viral activity .

Biochemical Pathways

These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication .

Pharmacokinetics

Benzofuran derivatives are generally considered to have good bioavailability

Result of Action

The molecular and cellular effects of 6-Bromobenzofuran-3-carboxylic acid’s action would depend on its specific targets and mode of action. Given its potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, the compound could induce cell death in tumor cells, inhibit bacterial growth, reduce oxidative stress, or inhibit viral replication .

Orientations Futures

Benzofuran compounds, including 6-Bromobenzofuran-3-carboxylic acid, have attracted significant interest due to their biological activities and potential applications in many aspects . Future research may focus on the development of new synthesis methods, exploration of their biological activities, and their potential applications as drugs .

Propriétés

IUPAC Name |

6-bromo-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNPYUMOFOZKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromobenzofuran-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)

![(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970167.png)